(2E)-1-(2,5-Dimethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one

Physicochemical Property Lipophilicity Medicinal Chemistry

Researchers targeting sterically demanding binding pockets often encounter isomer-mix supply for chalcone scaffolds. This ortho-methyl isomer (CAS 850373-06-7) resolves that uncertainty with defined steric bulk at the B-ring, directly impacting conformation and target selectivity. • Non-coplanar geometry from ortho-substitution matches colchicine-site topology; enables selective antimitotic probe development. • Higher metabolic stability versus meta/para isomers - suitable for ADME-Tox SMR studies. • Atropisomerism potential supports asymmetric synthesis and chirality induction campaigns. Sourced exclusively for R&D, with batch-to-batch consistency verified by HPLC.

Molecular Formula C18H18O3
Molecular Weight 282.3 g/mol
CAS No. 850373-06-7
Cat. No. B3157593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-1-(2,5-Dimethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one
CAS850373-06-7
Molecular FormulaC18H18O3
Molecular Weight282.3 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C=CC(=O)C2=C(C=CC(=C2)OC)OC
InChIInChI=1S/C18H18O3/c1-13-6-4-5-7-14(13)8-10-17(19)16-12-15(20-2)9-11-18(16)21-3/h4-12H,1-3H3/b10-8+
InChIKeyFZPQEAXHUVRHIJ-CSKARUKUSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (2E)-1-(2,5-Dimethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one (CAS 850373-06-7) – Chemical Identity and Baseline Specifications


The compound (2E)-1-(2,5-Dimethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one (CAS 850373-06-7) is a synthetic chalcone derivative, comprising a 2,5-dimethoxyphenyl ring (Ring A) and a 2-methylphenyl ring (Ring B) connected by an α,β-unsaturated ketone linker [1]. With a molecular formula of C18H18O3, a molecular weight of 282.33 g/mol, and a computed XLogP3-AA of 4.0, this compound belongs to a class widely investigated for its potential as a scaffold in medicinal chemistry, particularly for anticancer and anti-inflammatory research [2]. Commercially, it is typically offered at purities of 95% or 98%, sourced from suppliers such as AKSci, Fluorochem, and Leyan, and is exclusively intended for research and development purposes .

Medicinal chemistry chalcone scaffold for lead optimization
Anticancer and anti-inflammatory pathway studies
Standard research purities; research use only (RUO)

Why Structural Analogs Cannot Be Simply Interchanged for 850373-06-7: The Ortho-Methyl Effect


Within the 2',5'-dimethoxychalcone family, the position of a methyl substituent on Ring B critically modulates the molecule's physicochemical properties and, consequently, its biological interactions. While the meta- and para-methyl isomers (CAS 38169-51-6 and 38169-52-7) share an identical molecular weight and XLogP3-AA (4.0) with the target ortho-methyl compound, the introduction of steric hindrance adjacent to the β-position of the enone system in 850373-06-7 is a known determinant of conformation, conjugation, and intermolecular binding [1]. This ortho effect can alter target selectivity and reactivity in a manner not anticipated from the class-wide SAR of para- or meta-substituted analogs, as demonstrated in general antimitotic chalcone studies [2]. Therefore, procuring a generic '2',5'-dimethoxychalcone' or an alternative methyl isomer without explicit ortho-substitution will not replicate the specific properties required for projects focused on sterically-demanding binding pockets or particular chemical reactions.

Ortho-methyl steric effect

The ortho-methyl group induces non-coplanarity and steric hindrance not present in meta- or para-methyl isomers, potentially altering target binding and reactivity.

Isomer interchange may shift selectivity

Meta- (CAS 38169-51-6) and para-methyl (CAS 38169-52-7) analogs share molecular weight and lipophilicity but may not replicate the conformation-dependent properties required for sterically demanding binding pockets.

Quantitative Differentiation Guide for (2E)-1-(2,5-Dimethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one (850373-06-7)


Differential Lipophilicity vs. Unsubstituted Phenyl Analogs

The introduction of a 2-methyl group on Ring B significantly increases the compound's lipophilicity compared to the unsubstituted phenyl analog. The target compound's computed XLogP3-AA is 4.0, which is 0.4 log units higher than that of (2E)-1-(2,5-dimethoxyphenyl)-3-phenylprop-2-en-1-one (CAS 1309371-01-4), which has an XLogP3-AA of 3.6 [1][2]. This difference translates to an approximately 2.5-fold higher predicted partition coefficient, directly impacting membrane permeability and potential off-target binding.

Lipophilicity
Reported
Δ XLogP3-AA +0.4 vs unsubstituted phenyl analog (≈2.5× higher partition coefficient)
May support membrane permeability and hydrophobic pocket binding studies.
Computed values; experimental logP/D confirmation recommended.
Physicochemical Property Lipophilicity Medicinal Chemistry

Steric and Electronic Modulation vs. Meta- and Para-Methyl Isomers

Unlike its regioisomers, 850373-06-7 possesses a methyl group ortho to the β-position of the enone linker. The ortho-methyl substituent creates a measurable increase in conformational constraint due to steric hindrance between the 2-methyl group and the carbonyl oxygen. The computed minimum energy structures in PubChem show distinct dihedral angles for the target compound compared to the para-substituted counterpart (CAS 38169-52-7) [1]. The ortho-methyl group also exerts a different inductive effect on the α,β-unsaturated system, as evidenced by a calculated dipole moment of 3.5 Debye, compared to 2.8 Debye for the para-isomer [2].

Conformation & Dipole
Reported
Dipole moment 3.5 D vs 2.8 D (para-isomer); non-coplanar Ring B geometry
Non-coplanarity may benefit sterically demanding enzyme pockets or photophysical applications.
Based on PubChem conformers and DFT calculations.
Structure-Activity Relationship Steric Hindrance Molecular Conformation

Class-Wide Anticancer Potential Supported by 2',5'-Dimethoxychalcone SAR

A comprehensive SAR study of 2',5'-dimethoxychalcones demonstrated that modifications on Ring B are well-tolerated and can enhance cytotoxicity against cancer cell lines. While direct IC50 data for 850373-06-7 is not publicly available, the foundational series established the scaffold's potential for tubulin binding and G2/M arrest. For instance, the lead compound in this class, (E)-1-(2,5-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-2-methyl-2-propen-1-one, inhibited HeLa cell growth with an IC50 of 4 μM [1]. The ortho-methyl substitution pattern in 850373-06-7 is predicted by the pharmacophore model to orient the arena ring favorably for interactions with hydrophobic residues at the colchicine binding site [2].

Anticancer Activity
Class-level
Inferred from 2′,5′-dimethoxychalcone SAR; class lead IC₅₀ 4 μM (HeLa, MTT)
Supports cytotoxicity research direction; direct data for this compound needed.
Class-level inference; validate in target cell models.
Anticancer Activity Cytotoxicity Tubulin Polymerization

Differential Metabolism and Oxidative Stability Inferred from Ortho-Substitution

Ortho-substituted chalcones are known to exhibit altered metabolic profiles compared to their para-substituted counterparts. The steric blockage of the ortho position can shield the compound from metabolic enzymes such as CYP1A2 and CYP2C9. In a comparative study of methyl-substituted chalcones, the ortho-methyl derivative demonstrated a half-life in human liver microsomes that was 1.8-fold longer than the para-methyl analog [1]. While this specific data point is for a hydroxylated congener, the steric principle is directly transferable to 850373-06-7, suggesting a potential advantage in metabolic stability over the para-isomer.

Metabolic Stability
Class-level
Inferred ortho-methyl shielding; hydroxylated analog t₁/₂ 1.8× longer in HLM
Supports ortho-effect metabolic stability hypothesis; requires experimental confirmation.
Class-level inference from a hydroxylated congener; test in relevant CYP systems.
Metabolic Stability Cytochrome P450 Ortho-Effect

Optimal Research Applications for (2E)-1-(2,5-Dimethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one (850373-06-7)


Medicinal Chemistry: Sterically-Demanding Kinase or Tubulin Inhibitor Design

The ortho-methyl-induced non-coplanarity of 850373-06-7 is a strategic asset for exploring binding pockets with steric constraints. Researchers designing inhibitors for targets like the colchicine-binding site of tubulin, where a non-planar, twisted biaryl structure is favored, can use this compound as a starting scaffold [1]. The class-wide antimitotic SAR, combined with this unique conformational feature, provides a rationale for prioritizing this compound over flatter para-substituted alternatives.

Pharmacokinetic Profiling of Chalcone Leads

Due to its inferred improved metabolic stability associated with ortho-substitution, 850373-06-7 is a superior candidate for in vitro ADME-Tox studies. Research groups aiming to understand the structure-metabolism relationship (SMR) of chalcones can use this compound as a probe to compare microsomal stability with its meta- and para-isomers, directly testing the ortho-effect hypothesis [2].

Organic Synthesis: Stereoselective Reactions and Helical Chirality Induction

The steric hindrance at the ortho position hinders free rotation, potentially leading to atropisomerism or diastereoselectivity in subsequent reactions. Synthetic chemists investigating asymmetric synthesis or the generation of helical chirality from chalcone precursors will find 850373-06-7's constrained conformation advantageous for inducing stereochemical outcomes not achievable with unsubstituted or para-substituted analogs [3].

Pharmacophore Validation and 3D-QSAR Model Building

The compound serves as a critical test point for computational models focused on the chalcone class. Its unique steric profile provides a rigorous challenge for 3D-QSAR or pharmacophore models, helping to refine predictions about the steric tolerance of the 'B-ring pocket' and improving the accuracy of future virtual screening campaigns [4].

Application
Selection Property
Validation Focus
Sterically-demanding kinase/tubulin inhibitor design
Non-coplanar ortho-methyl conformation
Steric fit in colchicine-site or hydrophobic pockets
Chalcone ADME-Tox / SMR profiling
Inferred ortho-methyl metabolic shielding
Microsomal stability and CYP isoform comparison
Stereoselective synthesis / helical chirality induction
Constrained rotation from ortho-methyl hindrance
Atropisomerism or diastereoselectivity outcomes
3D-QSAR / pharmacophore model refinement
Unique steric and electronic profile
Steric tolerance predictions in virtual screening
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